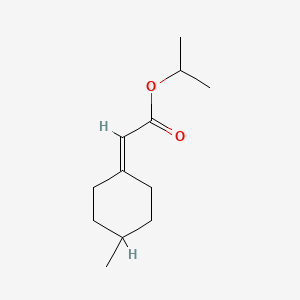
Propan-2-yl (4-methylcyclohexylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (4-methylcyclohexylidene)acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexane and is characterized by the presence of an acetate group attached to a cyclohexylidene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-methylcyclohexylidene)acetate typically involves the esterification of 4-methylcyclohexylideneacetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-methylcyclohexylideneacetic acid+isopropanolacid catalystPropan-2-yl (4-methylcyclohexylidene)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency. The use of a continuous flow reactor allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (4-methylcyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (4-methylcyclohexylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl (4-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl acetate: An ester with similar structural features but different functional groups.
Ethyl acetate: Another ester with a similar acetate group but different alkyl chain.
Methylcyclohexyl acetate: A compound with a similar cyclohexylidene ring but different alkyl group.
Uniqueness
Propan-2-yl (4-methylcyclohexylidene)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexylidene ring with an acetate group makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
919769-08-7 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-methylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
MBQUVZKFPKWDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC(=O)OC(C)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


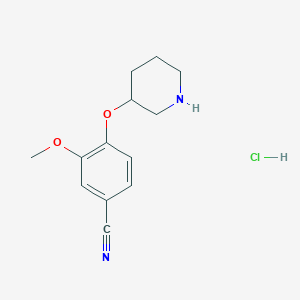
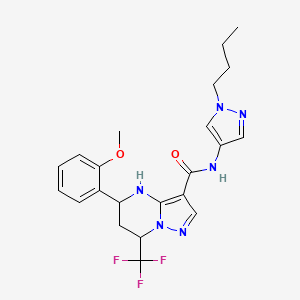
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)


![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
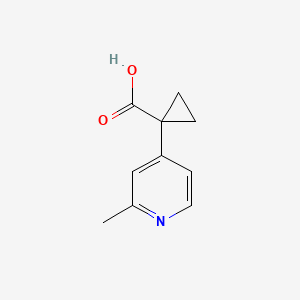
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
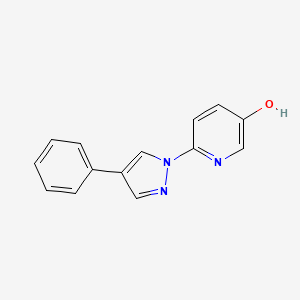
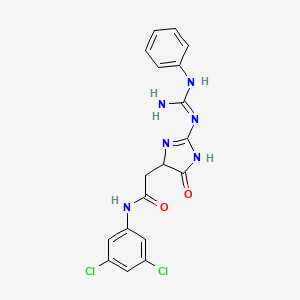
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)

![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
